8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
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Description
8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C19H24N2O6S3 and its molecular weight is 472.59. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Arrangements
The molecular structure of related diazaspiro[4.5]decane derivatives plays a significant role in supramolecular arrangements. Crystallographic analysis of these compounds, such as 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane, has revealed that the substituents on the cyclohexane ring are crucial for forming specific structures, which do not contain solvent molecules. These structures are primarily defined by the interactions between hydantoin rings, forming either dimers or ribbons in their crystalline state (Graus et al., 2010).
Anticonvulsant Activity
Novel 8-amino-1,3-diazaspiro[4.5]decane derivatives have been synthesized and evaluated for their anticonvulsant activity. The structure–activity relationship of these compounds shows a significant protective effect on seizures in maximal electroshock seizure (MES) tests. The presence of an amide bond in these compounds is associated with moderate protective effects on MES-induced seizures (Madaiah et al., 2012).
Hypoglycemic Activity
The 8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane and related compounds have shown promising hypoglycemic activity. Studies on 3-(arylsulfonyl)spiroimidazolidine-2,4-diones, a related class of compounds, have demonstrated significant reduction in blood glucose levels in male albino rats, indicating their potential as hypoglycemic agents (Iqbal et al., 2012).
Characterization and Synthesis
The relative configuration of diazaspiro[4.5]decanes has been extensively studied through NMR techniques. Understanding the relative stereochemistry of these compounds is crucial for their application in various fields, including pharmacology (Guerrero-Alvarez et al., 2004). Moreover, the synthesis of key intermediates like cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione is essential for producing compounds such as spirotetramat, highlighting the importance of diazaspiro[4.5]decane derivatives in the synthesis of complex organic molecules (Xu et al., 2020).
Properties
IUPAC Name |
8-(2-methoxy-5-methylphenyl)sulfonyl-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6S3/c1-15-5-6-16(26-2)17(14-15)29(22,23)20-9-7-19(8-10-20)21(11-12-27-19)30(24,25)18-4-3-13-28-18/h3-6,13-14H,7-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGLRKWACXUSIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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